

Spectroscopic Profile of 2,2-Difluoropropane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluoropropane-1,3-diol

Cat. No.: B1295105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,2-Difluoropropane-1,3-diol** (CAS No. 428-63-7), a valuable fluorinated building block in pharmaceutical and materials science. Due to the limited availability of public experimental spectra, this guide combines a detailed, documented synthesis protocol with predicted and representative spectroscopic data to serve as a reference for researchers.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **2,2-Difluoropropane-1,3-diol**. These values are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J)	Assignment
Proton	3.8 - 4.0	Triplet	~12 Hz	-CH ₂ -
3.0 - 4.0 (broad)	Singlet	-	-OH	

¹³ C NMR	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J)	Assignment
Carbon	115 - 125	Triplet	~240-250 Hz	>CF ₂
60 - 70	Triplet	~25-30 Hz	-CH ₂ -	

¹⁹ F NMR	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J)	Assignment
Fluorine	-110 to -120	Singlet	-	>CF ₂

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3600-3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
2960-2850	Medium	C-H Stretch	Alkane (-CH ₂)
1470-1430	Medium	C-H Bend	Alkane (-CH ₂)
1200-1000	Strong	C-F Stretch	Fluoroalkane (>CF ₂)
1050-1000	Strong	C-O Stretch	Primary Alcohol (-CH ₂ OH)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment	Identity
112	Low	$[C_3H_6F_2O_2]^+$	Molecular Ion (M^+)
93	Moderate	$[M - F]^+$	Loss of Fluorine
81	Moderate	$[M - CH_2OH]^+$	Loss of Hydroxymethyl group
63	High	$[C_2H_4FO]^+$	
51	Moderate	$[CHF_2]^+$	

Experimental Protocols

The following protocols provide established methodologies for the synthesis and spectroscopic analysis of diols and fluoro-organic compounds.

Synthesis of 2,2-Difluoropropane-1,3-diol[1]

This protocol is adapted from the procedure described in patent WO2011/71716.

Materials:

- Diethyl 2,2-difluoromalonate
- Lithium aluminum hydride ($LiAlH_4$) solution (1.0 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Ethyl acetate ($EtOAc$)
- Sodium sulfate (Na_2SO_4), anhydrous
- Water, deionized

Procedure:

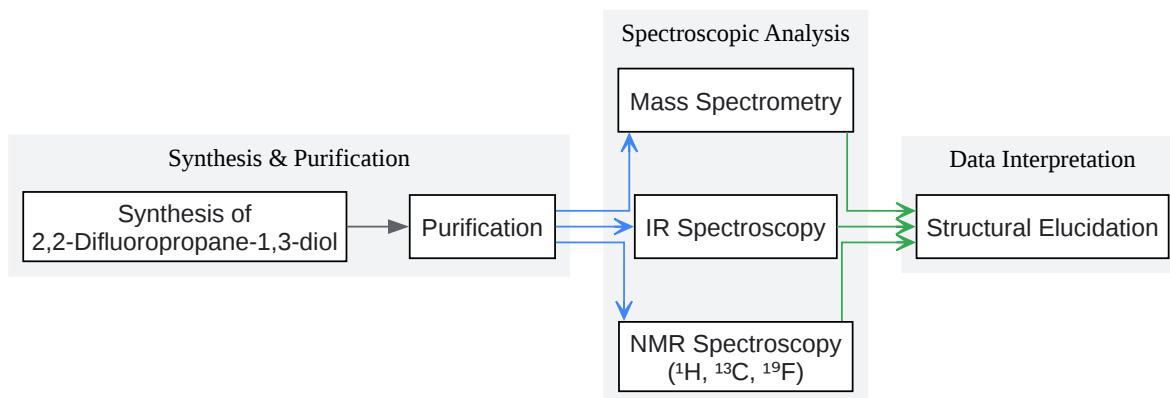
- A solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- To the cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
- The reaction is carefully quenched by the slow addition of water (300 mL).
- The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.
- The aqueous layer is concentrated under reduced pressure.
- The residue is extracted with ethyl acetate (3 x 300 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **2,2-Difluoropropane-1,3-diol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2,2-Difluoropropane-1,3-diol** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

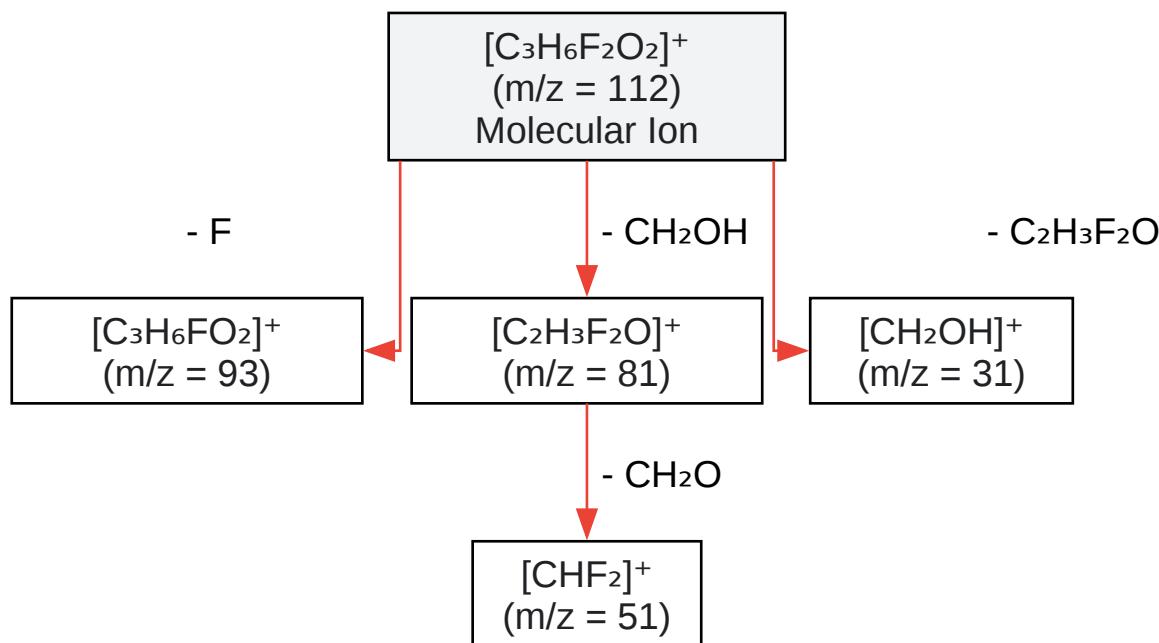
- ¹H NMR: Standard acquisition parameters are used. The chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
- ¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total


Reflectance) crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an appropriate ionization technique. For a volatile compound like **2,2-Difluoropropane-1,3-diol**, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.


Mandatory Visualization

The following diagrams illustrate key conceptual workflows and relationships in the spectroscopic analysis of **2,2-Difluoropropane-1,3-diol**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Proposed mass spectrometry fragmentation pathway for **2,2-Difluoropropane-1,3-diol**.

Key NMR correlations for **2,2-Difluoropropane-1,3-diol**, including through-bond couplings.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoropropane-1,3-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295105#spectroscopic-data-nmr-ir-ms-of-2-2-difluoropropane-1-3-diol\]](https://www.benchchem.com/product/b1295105#spectroscopic-data-nmr-ir-ms-of-2-2-difluoropropane-1-3-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com